1-Propanone, 1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-, dihydrochloride
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Overview
Description
BIA 3-335 inhibits catechol-O-methyltransferase and could have applications for Parkinson's Disease.
Scientific Research Applications
COMT Inhibition in Parkinson's Disease
A study highlights the synthesis of a novel series of inhibitors of catechol-O-methyltransferase (COMT) including 1-Propanone, 1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-, dihydrochloride, also known as BIA 3-335. This compound exhibited superior in vivo inhibitory profile over other inhibitors, suggesting its potential as a clinical candidate for Parkinson's disease therapy adjunct to L-DOPA (Learmonth et al., 2004).
Pharmacological Investigations
Another research focused on the synthesis and pharmacological effects of optically active compounds including derivatives of 1-Propanone. The study identified the active form of these compounds and investigated their antihypertensive effects on rats, providing insights into their potential therapeutic applications (Ashimori et al., 1991).
Calcium Antagonism and Hypotensive Activity
A study on the synthesis and biological activities of optical isomers of certain derivatives of 1-Propanone revealed their calcium-antagonistic and hypotensive activities. These findings are significant in understanding the medicinal properties and applications of these compounds (Sakoda et al., 1992).
Synthesis of Chiral Intermediates
Research on the asymmetric synthesis of chiral intermediates like 3-Chloro-1-phenyl-1-propanol using yeast reductase has implications for the synthesis of antidepressant drugs. This study contributes to the understanding of the use of microbial reductases in the synthesis of chiral intermediates of pharmaceutical importance, which may include derivatives of 1-Propanone (Choi et al., 2010).
5-HT7R Selective Ligands
A study on the discovery of new bis-piperazinyl-1-propanone derivatives as selective ligands for the 5-HT7 receptor over the 5-HT1A receptor adds to the understanding of the therapeutic potential of these compounds in treating conditions related to serotonin receptors (Intagliata et al., 2016).
Properties
CAS No. |
359783-06-5 |
---|---|
Molecular Formula |
C20H22Cl2F3N3O5 |
Molecular Weight |
512.3 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-5-nitrophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C20H20F3N3O5.2ClH/c21-20(22,23)14-2-1-3-15(12-14)25-8-6-24(7-9-25)5-4-17(27)13-10-16(26(30)31)19(29)18(28)11-13;;/h1-3,10-12,28-29H,4-9H2;2*1H |
InChI Key |
FWUNZJWHTRFWKD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-1-propanone hydrochloride 1-(3,4-dihydroxy-5-nitrophenyl)-3-(N-3'-trifluoromethylphenyl)piperazine-1-propanone BIA 3-335 BIA-3-335 BIA3-335 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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